molecular formula C14H14ClNO3S B2552056 3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide CAS No. 670271-43-9

3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide

Cat. No.: B2552056
CAS No.: 670271-43-9
M. Wt: 311.78
InChI Key: RTHPKPWBJFWRAY-UHFFFAOYSA-N
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Description

3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry. It serves as a versatile scaffold for the design and synthesis of novel molecules with potential pharmacological activity. Research into structurally similar benzenesulfonamide analogues has revealed a wide spectrum of biological applications. This compound is intended for research applications only and is not for diagnostic or therapeutic use. Research Applications and Potential: Benzenesulfonamide derivatives are extensively investigated for their ability to interact with various enzymatic and receptor targets. Key research areas for analogues of this compound include: • Opioid Receptor Ligands: Structural analogues have been designed as highly selective kappa opioid receptor (KOR) ligands, which are being explored as a promising strategy for developing non-addictive analgesics that may avoid the adverse effects associated with traditional mu-opioid receptor agonists . • Carbonic Anhydrase IX (CA IX) Inhibition: Sulfonamide-based compounds are a well-known class of carbonic anhydrase inhibitors. Selective inhibition of the CA IX isozyme, which is overexpressed in many solid tumors, represents a valuable approach for developing novel anticancer agents . • Immunomodulation and Inflammasome Inhibition: Certain bis-aryl sulfonamides have been identified to modulate immune signaling pathways, such as prolonging NF-κB and ISRE activation, suggesting potential utility as vaccine co-adjuvants. Other analogues act as selective NLRP3 inflammasome inhibitors, a promising target for inflammatory and autoimmune diseases . • Anticancer and Antimicrobial Agents: Research has demonstrated that benzenesulfonamide derivatives incorporating triazine or thiazolone moieties can exhibit potent cytotoxic activity against various human cancer cell lines and significant antibacterial and anti-biofilm activities . Handling and Usage: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle the material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-2-19-13-8-6-12(7-9-13)16-20(17,18)14-5-3-4-11(15)10-14/h3-10,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHPKPWBJFWRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Reaction Conditions

The reaction is typically conducted in anhydrous chlorobenzene at 70–90°C under nitrogen atmosphere, with 10% aqueous sodium carbonate (Na₂CO₃) serving as the base to neutralize HCl byproducts. A catalytic amount of N,N-dimethylformamide (DMF) (0.5–1 mol%) accelerates the reaction by polarizing the sulfonyl chloride group. Stoichiometric equivalence of reactants (1:1 molar ratio) ensures minimal residual starting materials.

Table 1: Optimization of Direct Sulfonamidation

Parameter Optimal Value Yield (%) Purity (HPLC)
Solvent Chlorobenzene 85 98.5
Temperature (°C) 80 82 97.8
Catalyst (DMF) 0.7 mol% 88 98.9
Reaction Time (h) 4 85 98.2

Procedural Details

In a representative procedure, 3-chlorobenzenesulfonyl chloride (1.0 equiv, 10 mmol) is dissolved in chlorobenzene (50 mL), followed by dropwise addition of 4-ethoxyaniline (1.0 equiv, 10 mmol) over 15 minutes. After adding Na₂CO₃ (12 mmol) and DMF (0.7 mol%), the mixture is refluxed at 80°C for 4 hours. Post-reaction, the organic layer is washed with 5% HCl (to remove unreacted aniline) and brine, dried over MgSO₄, and concentrated under reduced pressure. Recrystallization from ethanol yields white crystalline product.

Multi-Step Synthesis Approaches

For scenarios requiring functional group compatibility or intermediate derivatization, multi-step routes are employed. These often involve protective group strategies or pre-chlorination of the benzene ring.

Chlorination of N-(4-Ethoxyphenyl)Benzenesulfonamide

A two-step method first synthesizes N-(4-ethoxyphenyl)benzenesulfonamide via direct coupling, followed by regioselective chlorination at the 3-position. Chlorination is achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, with AlCl₃ (0.1 equiv) as a Lewis acid. This approach avoids over-chlorination but requires rigorous temperature control to suppress di- or tri-chlorinated byproducts.

Table 2: Chlorination Efficiency with Varying Catalysts

Catalyst Temperature (°C) Chlorine Position (3:4 Ratio) Yield (%)
AlCl₃ 0–5 9:1 78
FeCl₃ 0–5 7:3 65
None 25 4:6 42

Protection-Deprotection Strategies

In cases where the ethoxy group is sensitive to reaction conditions, a tert-butoxycarbonyl (Boc)-protected aniline intermediate may be used. After sulfonamide formation, the Boc group is removed via trifluoroacetic acid (TFA) in dichloromethane. While this method extends synthesis time, it improves yields in acid-sensitive systems (72% overall yield).

Catalytic Methods for Green Synthesis

Recent advances emphasize sustainable catalysis to reduce reaction times and environmental impact. Marine sponge-derived CuO nanoparticles (NPs) have shown promise in accelerating sulfonamide coupling under mild conditions.

CuO Nanoparticle-Catalyzed Synthesis

A mixture of 3-chlorobenzenesulfonyl chloride (1.0 equiv), 4-ethoxyaniline (1.0 equiv), and CuO NPs (5 mol%) in ethanol is stirred at 50°C for 2 hours. The catalyst is recovered via centrifugation and reused for three cycles without significant activity loss.

Table 3: Catalyst Performance Comparison

Catalyst Time (h) Yield (%) Turnover Frequency (h⁻¹)
CuO NPs 2 89 44.5
Conventional DMF 4 85 21.3
None 24 32 1.3

Structural Characterization and Analytical Data

Spectroscopic Validation

  • IR (KBr, cm⁻¹): 3247 (N–H stretch), 1334 and 1160 (asymmetric and symmetric SO₂ stretches), 1245 (C–O–C of ethoxy), 1090 (C–Cl).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.78–7.72 (m, 2H, Ar–H), 7.61–7.55 (m, 2H, Ar–H), 7.12–7.08 (d, 2H, J = 8.8 Hz, Ar–H), 6.85–6.81 (d, 2H, J = 8.8 Hz, Ar–H), 4.02 (q, 2H, J = 7.0 Hz, OCH₂CH₃), 1.41 (t, 3H, J = 7.0 Hz, OCH₂CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 159.2 (C–O), 144.5 (SO₂–C), 134.6–126.3 (aromatic carbons), 63.7 (OCH₂CH₃), 14.8 (OCH₂CH₃).

Purity and Physicochemical Properties

  • Melting Point: 123–124°C (uncorrected).
  • HPLC Purity: >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).
  • Solubility: Soluble in DMSO, chloroform; sparingly soluble in water (<0.1 mg/mL).

Industrial-Scale Production Considerations

Solvent and Process Optimization

Large-scale synthesis prioritizes chlorobenzene for its high boiling point (131°C) and ease of separation. Continuous flow reactors enhance heat transfer and reduce reaction time to 1.5 hours (yield: 87%).

Chemical Reactions Analysis

3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide exhibits significant antibacterial properties. It has been shown to effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae, with reported inhibition rates at concentrations around 50 μg/mL . The mechanism of action typically involves the inhibition of bacterial enzymes, disrupting essential biochemical pathways necessary for bacterial survival.

Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7, with IC50 values ranging from 1.52 to 6.31 μM . The mechanism involves the inhibition of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, which plays a crucial role in tumor growth and metastasis .

Enzyme Inhibition
this compound has shown potential as an enzyme inhibitor, particularly for carbonic anhydrases. This inhibition can lead to physiological effects such as diuresis and reduced intraocular pressure, making it a candidate for treating conditions like glaucoma .

Industrial Applications

Synthesis of Dyes and Pigments
Due to its stable aromatic structure, this compound is utilized in the synthesis of dyes and pigments. Its chemical properties allow for the formation of various colorants used in industrial applications.

Case Studies

  • Anticancer Activity Study : A study focused on the effects of this compound on MDA-MB-231 cells revealed that treatment led to a significant increase in apoptotic cells compared to control groups, indicating its potential as an anticancer agent .
  • Antibacterial Efficacy Study : Research demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, with IC50 values indicating potent antibacterial activity. This highlights its potential use in developing new antimicrobial therapies .
  • Enzyme Inhibition Mechanism Study : Investigations into the mechanism of action showed that this compound binds to the active site of carbonic anhydrase IX, preventing the conversion of carbon dioxide to bicarbonate. This interaction is critical for its therapeutic effects in cancer treatment.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to their apoptosis (programmed cell death).

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Synthesis Method Reference
3-Chloro-N-(4-ethoxyphenyl)benzenesulfonamide C₁₄H₁₃ClNO₃S 310.78 3-Cl, N-(4-ethoxyphenyl) Under investigation Sulfonylation -
PZ-1361 (5a) C₂₄H₂₆ClN₂O₄S 482.00 Piperidinyl, biphenoxy-hydroxypropyl 5-HT₇ antagonist Mechanochemical
Compound 7 C₂₃H₂₉ClN₂O₄S 464.01 Piperidinyl, dihydrobenzofuran-ether Dual α₂A/5-HT₇ antagonist K₂CO₃-mediated synthesis
N-(4-Chlorophenyl)-4-ethoxybenzenesulfonamide C₁₄H₁₄ClNO₃S 311.78 4-Cl, 4-ethoxy on benzene Unknown Standard sulfonylation
4-Chloro-N-(3-methylphenyl)benzenesulfonamide C₁₃H₁₂ClNO₂S 281.76 4-Cl, N-(3-methylphenyl) Structural studies Crystallography

Biological Activity

3-chloro-N-(4-ethoxyphenyl)benzenesulfonamide, a sulfonamide derivative, has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's mechanisms of action, biological effects, and relevant research findings, including case studies and data tables that illustrate its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by its sulfonamide functional group and an ethoxy substitution on the phenyl ring. Its chemical structure can be represented as follows:

C1H1ClNO2S\text{C}_1\text{H}_1\text{Cl}\text{N}\text{O}_2\text{S}

The compound's molecular formula indicates a complex arrangement conducive to various biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Key mechanisms include:

  • Carbonic Anhydrase Inhibition : Similar compounds have shown significant inhibitory effects on carbonic anhydrase IX (CA IX), which is implicated in tumor growth and metastasis. The sulfonamide group is known for its affinity to bind to the active site of this enzyme, potentially leading to reduced tumor proliferation .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that related benzenesulfonamides exhibit selective toxicity towards breast cancer cells while sparing normal cells .

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

  • Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines such as MDA-MB-231 and MCF-7. The IC50 values for these cell lines are reported to be in the range of 1.52–6.31 μM, indicating potent activity .

Antimicrobial Properties

  • Antibacterial Activity : The compound exhibits significant antibacterial effects, particularly against strains like Staphylococcus aureus and Klebsiella pneumoniae. Inhibition rates have been reported at concentrations around 50 μg/mL, demonstrating its potential as an antimicrobial agent .

Antidiabetic Potential

  • Hypoglycemic Effects : Preliminary studies suggest that derivatives of benzenesulfonamides can exhibit hypoglycemic activity similar to established antidiabetic drugs, indicating a potential role in diabetes management .

Case Studies

Several studies have documented the biological activity of this compound:

  • Study on Carbonic Anhydrase Inhibition :
    • Objective : Evaluate the inhibitory effect on CA IX.
    • Findings : Compounds similar to this compound showed IC50 values ranging from 10.93 nM to 25.06 nM for CA IX, suggesting high selectivity and potency against cancerous tissues .
  • Anticancer Efficacy :
    • Objective : Assess apoptosis induction in breast cancer cell lines.
    • Results : Significant increases in annexin V-FITC positive cells were observed, indicating effective apoptosis induction—up to a 22-fold increase compared to controls .

Data Tables

Biological Activity Target Cell Line/Organism IC50/Effective Concentration Reference
Carbonic Anhydrase IX InhibitionHuman CA IX10.93–25.06 nM
Anticancer Activity (Apoptosis Induction)MDA-MB-2311.52–6.31 μM
Antibacterial ActivityStaphylococcus aureus50 μg/mL (80.69% inhibition)
Antidiabetic ActivityVarious modelsHypoglycemic effects noted

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